molecular formula C11H18INO3 B8531380 Tert-butyl 2-(2-iodoacetyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-iodoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B8531380
M. Wt: 339.17 g/mol
InChI Key: DELUGJAGVKLMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-iodoacetyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18INO3 and its molecular weight is 339.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18INO3

Molecular Weight

339.17 g/mol

IUPAC Name

tert-butyl 2-(2-iodoacetyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18INO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3

InChI Key

DELUGJAGVKLMCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CI

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate (5 g, 20.24 mmol) in 200 mL of acetone was added 3 g (20.24 mmol) of NaI. The reaction was let to stir at room temperature for 18 h. The reaction was monitored by TLC (20% EtOAc/hexanes, the plate was developed by KMnO4 stain). The reaction mixture was filtered over celite, concentrated and dried to afford tert-butyl 2-(2-iodoacetyl)pyrrolidine-1-carboxylate (8 g, 99% yield). 1H NMR (CDCl3): δ 1.45 (d, 9H), 1.99 (s, 3H), 2.20 (m, 1H), 3.50 (m, 2H), 4.90 (m, 2H), 4.50 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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